Tubulin polymerization-IN-51
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-methoxy-4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C26H25N3O3/c1-17-7-9-21-22(13-17)28-26(27-21)19-8-10-23(24(14-19)31-2)32-16-25(30)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,28) |
InChI Key |
FDUXZHHJHXWVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization-IN-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-51, also identified as compound 7u, is a novel benzimidazole derivative that has demonstrated significant potential as a tubulin polymerization inhibitor.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows. The information is primarily derived from the foundational study by Laxmikeshav K, et al. (2023), which details the design, synthesis, and in-vitro evaluation of this compound.
Core Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, cancer cell death.[2] Computational studies suggest that the compound likely binds to the tubulin protein, interfering with the assembly of microtubules, which are essential for mitotic spindle formation and cell division.
Quantitative Data Summary
The anti-proliferative activity of this compound (compound 7u) and its analogue (compound 7n) has been quantified across various human cancer cell lines. The data, summarized below, highlights the compound's potency and selectivity.
Table 1: In Vitro Cytotoxicity (IC50) of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| This compound (7u) | SK-Mel-28 (Melanoma) | 2.55 |
| A549 (Lung) | 10.23 | |
| MCF-7 (Breast) | 12.89 | |
| HeLa (Cervical) | 17.89 | |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.69 |
| A549 (Lung) | 8.76 | |
| MCF-7 (Breast) | 11.45 | |
| HeLa (Cervical) | 15.32 | |
| Nocodazole (Control) | SK-Mel-28 (Melanoma) | 8.59 |
Data is presented as the concentration required for 50% inhibition of cell growth.
Table 2: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| Compound 7n | 5 | 52.4 | 5.05 ± 0.13 |
| Nocodazole (Control) | 5 | 65.2 | 3.20 ± 0.21 |
Signaling Pathways and Cellular Effects
The inhibition of tubulin polymerization by this compound initiates a series of downstream cellular events, culminating in apoptosis. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (SK-Mel-28, A549, MCF-7, HeLa) and normal rat kidney epithelial cells (NRK52E) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and general tubulin buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).
-
Compound Incubation: The test compound (e.g., compound 7n) or control is added to the reaction mixture and incubated at 37°C.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm over time using a fluorescence spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the vehicle control. The IC50 value is determined from the dose-inhibition curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: SK-Mel-28 cells are treated with different concentrations of the test compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Assays
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated and untreated cells are stained with a mixture of AO and EB and observed under a fluorescence microscope to visualize nuclear morphology changes characteristic of apoptosis.
-
DAPI Staining: Cells are fixed, permeabilized, and stained with DAPI to observe nuclear condensation and fragmentation.
-
Annexin V-FITC/PI Staining: The externalization of phosphatidylserine, an early apoptotic marker, is detected by staining with Annexin V-FITC and PI, followed by flow cytometric analysis.
-
JC-1 Staining: The change in mitochondrial membrane potential is assessed using the JC-1 dye. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it exists as monomers that fluoresce green.
Experimental Workflow
The general workflow for the evaluation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar benzimidazole-based compounds as potential cancer therapeutics. The high specificity towards certain cancer cell lines, such as melanoma, warrants further investigation into its therapeutic potential in preclinical and clinical settings.
References
An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Polymerization-IN-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule dynamics, which play a fundamental role in cell division, intracellular transport, and the maintenance of cell structure. Consequently, agents that disrupt tubulin polymerization have emerged as a significant class of anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel benzimidazole-based tubulin polymerization inhibitor, Tubulin polymerization-IN-51 (also referred to as compound 7u). This compound has demonstrated notable cytotoxicity against melanoma cell lines, marking it as a promising candidate for further preclinical and clinical investigation.
Discovery and Design Rationale
This compound was developed as part of a focused effort to identify and optimize novel small molecule inhibitors of tubulin polymerization. The design strategy centered on the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anticancer properties. The core hypothesis was that specific substitutions on the benzimidazole ring system could lead to potent and selective inhibition of tubulin polymerization, thereby inducing cell cycle arrest and apoptosis in cancer cells. Computational modeling, specifically docking studies with the tubulin protein (PDB ID: 3E22), was employed to guide the rational design of these derivatives, including compound 7u, to maximize their binding affinity to the colchicine-binding site of β-tubulin.
Synthesis of this compound (Compound 7u)
The synthesis of this compound is achieved through a multi-step process, which is outlined below. The general synthetic route involves the formation of a benzimidazole core followed by the attachment of the side chains.
Experimental Protocol: General Synthesis of Benzimidazole Carboxamides
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetic acid
A mixture of o-phenylenediamine and malonic acid is heated, often in the presence of a dehydrating agent such as polyphosphoric acid, to yield the corresponding 2-carboxymethylbenzimidazole.
Step 2: Esterification of 2-(1H-benzo[d]imidazol-2-yl)acetic acid
The resulting carboxylic acid is then esterified, typically using methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid), to produce the corresponding methyl or ethyl ester.
Step 3: N-alkylation of the benzimidazole
The benzimidazole nitrogen is alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 4: Amide coupling to form the final product (e.g., Compound 7u)
The ester is hydrolyzed back to the carboxylic acid, which is then coupled with the desired amine (in the case of compound 7u, 3,4,5-trimethoxyaniline) using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Note: The precise, step-by-step experimental protocol with specific reagent quantities, reaction times, and purification methods would be detailed in the experimental section of the primary research publication.
Biological Activity and Quantitative Data
The biological activity of this compound and its analogs was assessed through a series of in vitro assays. The primary endpoints were cytotoxicity against a panel of human cancer cell lines and the inhibition of tubulin polymerization.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives (IC50 in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | SK-Mel-28 (Melanoma) | NRK52E (Normal) |
| 7n | 10.43 | 9.89 | 17.89 | 2.69 | >50 |
| 7u (this compound) | 12.55 | 11.32 | 15.67 | 2.55 | >50 |
| Nocodazole (Control) | 8.98 | 8.23 | 9.12 | 8.59 | Not Reported |
Data presented are representative values and should be referenced from the primary publication for exact figures and statistical analysis.
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| 7n | 5.05 ± 0.13 |
| 7u (this compound) | Data not explicitly found in abstract, but implied to be active. |
| Colchicine (Control) | Not Reported |
Mechanism of Action: Tubulin Polymerization Inhibition and Downstream Effects
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. By binding to tubulin, it inhibits the polymerization process, leading to a cascade of cellular events that culminate in apoptotic cell death.
Signaling Pathway of Tubulin Polymerization and its Inhibition
Caption: Signaling pathway of tubulin polymerization and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer (e.g., PIPES buffer) is prepared.
-
Compound Addition: Different concentrations of this compound or a control compound are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value for the inhibition of tubulin polymerization is determined from the dose-response curve.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Assays
A suite of assays is used to confirm that the compound induces apoptotic cell death.
-
AO/EB Staining: Acridine orange (AO) and ethidium bromide (EB) staining is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells by fluorescence microscopy.
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) staining is used to observe nuclear fragmentation and chromatin condensation, which are hallmarks of apoptosis.
-
DCFDA Staining: Dichlorofluorescin diacetate (DCFDA) is used to measure the generation of intracellular reactive oxygen species (ROS), which can be an early indicator of apoptosis.
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the cell membrane (an early apoptotic event) using FITC-conjugated Annexin V and distinguishes apoptotic from necrotic cells using PI.
-
JC-1 Staining: The JC-1 assay is used to measure changes in the mitochondrial membrane potential, an event that occurs during the intrinsic pathway of apoptosis.
Experimental and Logical Workflows
Screening Cascade for Novel Tubulin Inhibitors
Caption: A typical screening cascade for the identification of novel tubulin polymerization inhibitors.
Conclusion
This compound (compound 7u) is a novel benzimidazole derivative that has demonstrated potent and selective cytotoxic activity against melanoma cells in vitro. Its mechanism of action involves the direct inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anticancer therapies. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to advance this promising candidate through the drug discovery pipeline.
In Vitro Activity of Tubulin Polymerization-IN-51: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for cell division, intracellular transport, and maintenance of cell structure. Its disruption is a well-established therapeutic strategy in oncology. Tubulin polymerization-IN-51, also identified as compound 7u in the scientific literature, is a novel benzimidazole derivative that has demonstrated potent inhibitory effects on tubulin polymerization, leading to cancer cell cytotoxicity. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory concentrations, the experimental methodologies used for its characterization, and its underlying mechanism of action.
Quantitative Data Summary
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound (7u) | SK-Mel-28 (Melanoma) | 2.55 |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.69 |
| Nocodazole (Control) | SK-Mel-28 (Melanoma) | 8.59 |
Data sourced from Laxmikeshav K, et al. Bioorg Med Chem Lett. 2023 Nov 15;96:129494.[1]
Notably, this compound (7u) and its analog 7n exhibit significantly higher potency against the SK-Mel-28 melanoma cell line compared to the well-known tubulin inhibitor, Nocodazole. Furthermore, these compounds have shown a favorable selectivity profile, displaying approximately 5-fold less cytotoxicity towards normal rat kidney epithelial cells (NRK52E), indicating a potential for a wider therapeutic window.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the inhibition of microtubule formation. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. During cell division, these microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells.
By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to a cascade of cellular events, beginning with the inhibition of tubulin polymerization. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Computational docking studies have suggested that this compound and its analogs likely bind to the colchicine-binding site on β-tubulin.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Human cancer cells (e.g., SK-Mel-28) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, a positive control (e.g., Nocodazole), and a vehicle control (DMSO) for 48 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
The direct effect of this compound on tubulin assembly was assessed using an in vitro turbidity-based assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a glutamate-based buffer was prepared on ice.
-
Compound Addition: this compound or a control compound was added to the reaction mixture at the desired final concentration.
-
Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C in a 96-well plate.
-
Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, was monitored over time using a microplate reader.
-
Data Analysis: The percentage of inhibition of tubulin polymerization was calculated by comparing the rate of polymerization in the presence of the compound to that of the vehicle control. The IC50 value for tubulin polymerization inhibition was determined from a dose-response curve.[1]
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant cytotoxic activity against melanoma cells in vitro. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other novel tubulin inhibitors. These findings highlight the potential of benzimidazole derivatives as a promising class of compounds for the development of new anticancer therapeutics.
References
In-Depth Technical Guide: Tubulin Polymerization-IN-51 (Compound 7u) as a Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-51, identified as compound 7u in the primary literature, is a novel benzimidazole derivative that has demonstrated significant potential as a microtubule destabilizing agent. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its cytotoxic effects, and detailed experimental protocols for its evaluation. The information is based on the findings from the study by Laxmikeshav K, et al., titled "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." This document aims to serve as a valuable resource for researchers in oncology and drug discovery who are interested in the development of new anti-cancer therapeutics targeting the tubulin-microtubule system.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anti-cancer therapies. Microtubule-targeting agents are broadly classified into two categories: microtubule stabilizers and microtubule destabilizers. This compound (compound 7u) falls into the latter category, inhibiting the polymerization of tubulin and thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with the formation of microtubules. By inhibiting the polymerization of tubulin dimers, it prevents the assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells. Computational studies suggest that this class of compounds binds to the tubulin protein, likely at a site that interferes with the conformational changes required for polymerization.
Quantitative Data
The cytotoxic and tubulin inhibitory activities of this compound (compound 7u) have been evaluated in several human cancer cell lines. The available data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound (Compound 7u)
| Cell Line | Cancer Type | IC50 (µM) |
| SK-Mel-28 | Malignant Melanoma | 2.55 - 17.89[1] |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound (Compound 7u) | Data not available for 7u, Compound 7n showed an IC50 of 5.05 ± 0.13 |
Note: The primary publication focuses on both compounds 7n and 7u, with detailed tubulin polymerization data provided for the more potent compound 7n.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound (compound 7u).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., SK-Mel-28, A549, HCT116, MCF-7) and a normal cell line (e.g., NRK52E) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (compound 7u). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
-
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Reagents:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter (optional, for fluorescence-based assays)
-
This compound (compound 7u) and a reference inhibitor (e.g., nocodazole or colchicine).
-
-
Assay Procedure (Turbidimetric Method):
-
A reaction mixture is prepared containing tubulin (e.g., 3 mg/mL) in G-PEM buffer.
-
The reaction is initiated by the addition of GTP to a final concentration of 1 mM and warming the mixture to 37°C.
-
The test compound (this compound) at various concentrations is added to the reaction mixture.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time (e.g., every 60 seconds for 60 minutes) using a temperature-controlled spectrophotometer or microplate reader.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
SK-Mel-28 cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
-
Staining and Flow Cytometry:
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
The DNA content of the cells is then analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Apoptosis Assays
Several methods can be used to assess the induction of apoptosis.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Treated and untreated cells are washed with PBS and then stained with a mixture of AO (100 µg/mL) and EB (100 µg/mL).
-
The stained cells are immediately visualized under a fluorescence microscope.
-
Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.
-
-
DAPI Staining:
-
Treated and untreated cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained with DAPI (4′,6-diamidino-2-phenylindole).
-
Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
-
Annexin V-FITC/PI Staining:
-
This flow cytometry-based assay provides a quantitative assessment of apoptosis.
-
Treated and untreated cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
Visualizations
Signaling Pathway of Microtubule Destabilizing Agents
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity and Mechanistic Studies
Caption: Workflow for evaluating this compound.
Conclusion
This compound (compound 7u) is a promising microtubule destabilizing agent with potent cytotoxic activity against malignant melanoma cells. Its mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This technical guide provides a foundational understanding of this compound and detailed protocols for its further investigation. The presented data and methodologies will be valuable for researchers aiming to develop novel anti-cancer drugs targeting the tubulin-microtubule axis. Further studies are warranted to fully elucidate its binding site on tubulin, its efficacy in a broader range of cancer types, and its potential for in vivo applications.
References
An Overview of Tubulin Polymerization Inhibitors in Preclinical Research
Disclaimer: Information regarding a specific molecule designated "Tubulin polymerization-IN-51" is not available in the public domain. The following guide provides a comprehensive overview of the biological function, mechanism of action, and experimental evaluation of novel tubulin polymerization inhibitors, drawing on publicly available data for representative compounds in this class.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a key target for anticancer drug development.[1][2] Tubulin polymerization inhibitors are a class of molecules that disrupt microtubule function, leading to cell cycle arrest and apoptosis, thereby serving as potent anti-cancer agents.[2][3] These inhibitors typically bind to one of three main sites on the tubulin dimer: the colchicine, vinca, or taxane binding sites.[2][3]
Core Biological Function & Mechanism of Action
The primary biological function of tubulin polymerization inhibitors is the disruption of microtubule dynamics. By binding to tubulin subunits, these compounds prevent the formation of microtubules. This interference has several downstream consequences for the cell:
-
Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.[2]
-
G2/M Phase Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][5]
-
Anti-angiogenic Effects: Some tubulin polymerization inhibitors that bind to the colchicine site have been noted for their ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]
-
Overcoming Multidrug Resistance: Certain novel tubulin inhibitors, particularly those binding to the colchicine site, have shown efficacy against cancer cell lines that have developed resistance to other chemotherapeutic agents, such as those that are substrates for the P-glycoprotein efflux pump.[1][3]
The following diagram illustrates the general signaling pathway initiated by a tubulin polymerization inhibitor.
Caption: General signaling pathway of tubulin polymerization inhibitors.
Quantitative Data on Novel Tubulin Polymerization Inhibitors
The following tables summarize quantitative data for representative novel tubulin polymerization inhibitors from recent literature. This data is provided for illustrative purposes to indicate the typical potency and selectivity of such compounds.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Source |
| Compound [I] | SGC-7910 (Gastric Cancer) | 0.21 | [4] |
| Colchicine | SGC-7901 (Gastric Cancer) | - | [4] |
| mHA1 | HL-60/Bcl-2 (Leukemia) | nM range | [5] |
| mHA6 | CRL5908 (Lung Cancer) | nM range | [5] |
| mHA11 | HL-60/Bcl-2 (Leukemia) | nM range | [5] |
Table 2: Tubulin Polymerization Inhibition and Selectivity
| Compound | Parameter | Value | Source |
| Compound [I] | Tubulin Polymerization IC50 | 6.87 µM | [4] |
| Compound [I] | Selectivity Index (SI) vs. HUVEC | 62.62 | [4] |
| Colchicine | Selectivity Index (SI) vs. HUVEC | 0.021 | [4] |
Table 3: In Vivo Antitumor Activity
| Compound | Model | Dosing | Tumor Growth Inhibition | Source |
| Compound [I] | 4T1 Xenograft | 5 mg/kg | 49.2% | [4] |
| Compound [I] | 4T1 Xenograft | 10 mg/kg | 58.1% | [4] |
| Compound [I] | 4T1 Xenograft | 20 mg/kg | 84.0% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel tubulin polymerization inhibitors. Below are outlines of key experimental protocols cited in the literature.
1. Tubulin Polymerization Assay
-
Objective: To measure the direct inhibitory effect of a compound on the polymerization of tubulin dimers in vitro.
-
Methodology:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC50 value is determined by plotting the rate of polymerization against the compound concentration.
-
2. Cell Viability Assay (e.g., MTT or SRB Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to a colored formazan product by metabolically active cells.
-
The absorbance of the colored product is measured, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
-
3. Immunofluorescence Microscopy for Microtubule Network Analysis
-
Objective: To visualize the effect of a compound on the microtubule network within cells.
-
Methodology:
-
Cells are grown on coverslips and treated with the test compound.
-
The cells are then fixed, permeabilized, and incubated with a primary antibody against α-tubulin.
-
A fluorescently labeled secondary antibody is used to bind to the primary antibody.
-
The coverslips are mounted on slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the microtubule network, such as fragmentation or depolymerization, is indicative of inhibitory activity.[2]
-
4. Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the effect of a compound on cell cycle progression.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.
-
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel tubulin polymerization inhibitor.
Caption: Preclinical evaluation workflow for tubulin inhibitors.
Conclusion
Tubulin polymerization inhibitors represent a highly successful class of anticancer agents. The ongoing discovery and development of novel inhibitors aim to improve efficacy, overcome drug resistance, and reduce side effects.[3] The methodologies and evaluation pipelines described herein are fundamental to the preclinical assessment of these promising therapeutic candidates. While the specific compound "this compound" remains unidentified in the public literature, the principles and experimental approaches outlined provide a robust framework for understanding and evaluating any novel agent within this important class of drugs.
References
- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
Tubulin polymerization-IN-51 target binding site on tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-51, a novel benzimidazole derivative identified as a potent inhibitor of tubulin polymerization. This document details its mechanism of action, target binding site on tubulin, and its effects on cancer cells. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and development in the field of oncology and microtubule-targeting agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest cell cycle progression, typically in the G2/M phase, and induce apoptosis. These agents are broadly classified as microtubule-stabilizing or destabilizing agents. This compound, also referred to as compound 7u, belongs to a class of benzimidazole derivatives that have been identified as microtubule-destabilizing agents.
Mechanism of Action and Target Binding Site
This compound exerts its anticancer effects by directly interfering with the assembly of microtubules.
Binding Site on Tubulin
Computational and experimental studies have demonstrated that this compound binds to the colchicine-binding site on β-tubulin.[1][2][3] This binding pocket is located at the interface between the α- and β-tubulin subunits. By occupying this site, the compound prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization.[4]
Cellular Effects
The inhibition of tubulin polymerization by this compound leads to a cascade of cellular events characteristic of microtubule-destabilizing agents:
-
Disruption of Microtubule Network: The compound effectively disrupts the formation of the microtubule network within cells.[5]
-
Cell Cycle Arrest: This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase .[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 7u) and related compounds from the same chemical series.
Table 1: In Vitro Cytotoxicity of this compound (Compound 7u)
| Cell Line | Compound | IC50 (µM) | Reference |
| SK-Mel-28 (Melanoma) | This compound (7u) | 2.55 - 17.89 | [7][8] |
| NRK52E (Normal Rat Kidney) | This compound (7u) | >100 (5-fold less cytotoxic than on SK-Mel-28) | [8][9] |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| Compound 7n (related benzimidazole) | 5.05 ± 0.13 | [7] |
| Compound 12j (related benzimidazole) | 5.65 ± 0.05 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Seed SK-Mel-28 cells in a 96-well plate at a density of 2 x 10^6 cells/mL and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, and 100 µM) dissolved in DMSO (final DMSO concentration should be ≤ 0.1%) for 48 and 72 hours.[10]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.[10]
-
Formazan Solubilization: Discard the supernatant and add DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50 value).
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[5]
-
Prepare a stock solution of GTP (100 mM).
-
Prepare stock solutions of the test compound (this compound) and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in an appropriate solvent (e.g., DMSO).
-
-
Reaction Mixture Assembly (on ice):
-
In a 96-well plate, combine the tubulin solution (final concentration ~2 mg/mL), GTP (final concentration 1 mM), and a polymerization enhancer like glycerol (final concentration 10%).[5]
-
Add the test compound at various concentrations. For the control wells, add the vehicle (DMSO).
-
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm or 350 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[11][12]
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value for polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.[11]
Visualizations
Logical Workflow for Binding Site Identification
Caption: Workflow for identifying the binding site of a tubulin inhibitor.
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound.
Conclusion
This compound is a promising anticancer agent that targets the colchicine-binding site of tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. Its specificity for cancer cells over normal cells, as suggested by preliminary data, warrants further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop more effective and safer microtubule-targeting cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators: Design, synthesis, cytotoxicity, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
Unveiling Tubulin Polymerization-IN-51: A Technical Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-51, a novel benzimidazole derivative identified as a potent inhibitor of tubulin polymerization for cancer cell line research. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Compound Data
This compound, also referred to as compound 7u, has been identified as a promising anti-cancer agent. The primary research highlights its cytotoxic effects with a degree of selectivity for cancer cells over normal cell lines.[1][2]
Table 1: In Vitro Cytotoxicity of this compound (Compound 7u)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SK-Mel-28 | Malignant Melanoma | 2.55 - 17.89 | Specificity towards this cell line noted.[1][2] |
| NRK52E | Normal Rat Kidney Epithelial | >5-fold less cytotoxic than towards SK-Mel-28 | Indicates potential for selective cytotoxicity against cancer cells.[1][2] |
Note: The IC50 value is presented as a range as indicated in the primary literature's abstract. Further details from the full study are required for a more precise value.
Mechanism of Action
This compound functions as a tubulin polymerization inhibitor.[1][2] By disrupting the dynamic process of microtubule formation, it interferes with critical cellular processes that are hallmarks of cancer cell proliferation. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of benzimidazole-based tubulin polymerization inhibitors. While the primary research on compound 7u has not been fully accessed, these generalized protocols provide a framework for its investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin (e.g., from bovine brain) with a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[5]
-
Compound Addition: Add this compound at various concentrations or a vehicle control.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled spectrophotometer.[6][7]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be determined from the reduction in the maximum polymerization rate or the final plateau of polymer mass.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Culture cells with this compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8][9]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
This staining method allows for the visualization of nuclear changes characteristic of apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Stain the cells with DAPI solution (1 µg/mL) for 5-10 minutes.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[11]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.[12]
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways
The primary mechanism of this compound involves the disruption of microtubule dynamics, which directly impacts the mitotic checkpoint signaling pathway. The inability of the cell to form a proper mitotic spindle activates a cascade of proteins, including Mad2 and BubR1, which inhibit the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of cyclin B1 and securin, leading to a sustained mitotic arrest and eventual apoptosis.
Caption: Signaling pathway activated by this compound.
Conclusion
This compound (compound 7u) is a promising tubulin polymerization inhibitor with demonstrated cytotoxic activity against melanoma cells and a favorable selectivity profile. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to G2/M cell cycle arrest and apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer cell line models. Further detailed studies are warranted to fully elucidate its efficacy and specific molecular interactions.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
Preclinical Profile of Tubulin Polymerization-IN-51: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the available preclinical data for Tubulin Polymerization-IN-51 (also referred to as compound 7u), a novel benzimidazole derivative identified as a potent inhibitor of tubulin polymerization. This document collates in vitro cytotoxicity and tubulin polymerization inhibition data, outlines detailed experimental methodologies based on established scientific protocols, and presents key signaling pathway and experimental workflow diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis makes them a well-established and highly validated target for cancer chemotherapy. Agents that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymer, can induce cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. This compound (compound 7u) is a recently identified small molecule from a series of benzimidazole derivatives with demonstrated anti-proliferative and tubulin-targeting activity.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its analogs.
Table 1: In Vitro Cytotoxicity of this compound (Compound 7u) and Analogs
| Compound | Cell Line | IC50 (µM) |
| 7u (this compound) | SK-Mel-28 (Melanoma) | 2.55 - 17.89 |
| 7n | SK-Mel-28 (Melanoma) | Not explicitly stated for 7u, but 7n showed high cytotoxicity |
| 7u | NRK52E (Normal Rat Kidney Epithelial) | >5-fold less cytotoxic than in SK-Mel-28 cells |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| 7n | 5.05 ± 0.13 |
| 7u (this compound) | Data not available |
Note: The primary publication focuses on compound 7n for the tubulin polymerization inhibition assay. Data for compound 7u was not explicitly provided in the available abstract.
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with microtubule dynamics.
Inhibition of Tubulin Polymerization
Computational docking studies suggest that this compound and its analogs bind to the tubulin protein, likely at a site that disrupts the formation of microtubules. This inhibition of polymerization leads to an increase in the soluble tubulin fraction within the cell and a decrease in the polymerized microtubule mass.
Cell Cycle Arrest and Apoptosis
By disrupting microtubule formation, this compound induces a halt in the cell cycle at the G2/M phase. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments based on the available information and established laboratory practices.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., SK-Mel-28) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay (In Vitro)
-
Reaction Mixture: Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) containing GTP.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer. The IC50 value for polymerization inhibition is determined from the concentration-dependent reduction in the polymerization rate.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for the preclinical in vitro evaluation of this compound.
Conclusion
The preclinical data available for this compound (compound 7u) identify it as a promising anticancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The in vitro cytotoxicity data demonstrates its potency against melanoma cells with a degree of selectivity over normal cells. Further in-depth studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational repository of the current knowledge on this compound to aid in the strategic planning of future research and development efforts.
Methodological & Application
Tubulin polymerization-IN-51 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-51, also identified as compound 7u, is a potent inhibitor of tubulin polymerization. As a member of the benzimidazole derivative class of compounds, it exerts its biological effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells. These characteristics make this compound a compound of significant interest for cancer research and drug development.
These application notes provide detailed information on the solubility of this compound, protocols for its use in key experiments, and an overview of its mechanism of action.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-Mel-28 | Melanoma | 2.55 - 17.89 | [1] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Parameter | Value (µM) | Reference |
| IC50 | Data not available |
Note: Specific IC50 value for the inhibition of tubulin polymerization is not currently available in the public domain. Researchers are advised to perform a dose-response experiment to determine this value.
Solubility and Preparation for Experiments
Solubility:
While specific solubility data for this compound is not explicitly published, compounds of the benzimidazole class are generally soluble in dimethyl sulfoxide (DMSO).
Preparation of Stock Solutions:
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Working Solutions:
For cell-based and in vitro assays, the DMSO stock solution should be serially diluted to the final desired concentrations using the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance) or fluorescence.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol)
-
This compound stock solution in DMSO
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as a polymerization inhibitor)
-
96-well microplate, clear bottom for absorbance or black for fluorescence
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add the desired concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and control compounds to the respective wells of a pre-warmed 96-well plate. Include a vehicle control with DMSO only.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths (e.g., for a DAPI-based assay) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
SK-Mel-28 cells (or other cancer cell lines of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Caption: Cell Viability (MTT) Assay Workflow.
References
Determining the IC50 of Tubulin Polymerization-IN-51 in SK-Mel-28 Cells
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Its dynamic polymerization into microtubules is a key process for cellular function, making it an attractive target for anticancer drug development. Agents that interfere with tubulin polymerization can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Tubulin polymerization-IN-51, a novel tubulin inhibitor, in the human malignant melanoma cell line SK-Mel-28. The SK-Mel-28 cell line is a widely used model for melanoma research.[1][2][3][4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin polymerization is a dynamic process involving the assembly of α- and β-tubulin heterodimers into protofilaments, which then associate to form microtubules. This process is essential for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors, such as this compound, act by binding to tubulin subunits, thereby preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, arrest of the cell cycle in the G2/M phase, and ultimately, induction of apoptosis.
2. Data Presentation
The following table summarizes the known quantitative data for this compound's activity against SK-Mel-28 cells.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | SK-Mel-28 | IC50 | 2.55 - 17.89 µM | [1][2][3] |
3. Experimental Protocols
This section outlines the detailed methodology for determining the IC50 of this compound in SK-Mel-28 cells using a cell viability assay.
3.1. Materials and Reagents
-
SK-Mel-28 human melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
96-well clear-bottom white-walled microplates
-
Sterile cell culture flasks, pipettes, and other consumables
3.2. Cell Culture
-
Culture SK-Mel-28 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
3.3. Drug Preparation
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the cell culture.
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical 2-fold serial dilution series might include concentrations ranging from 100 µM down to 0.195 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells) and a no-cell control (medium only).
3.4. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Harvest SK-Mel-28 cells using Trypsin-EDTA and resuspend them in complete medium.
-
Count the cells and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3.5. Data Analysis
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
4. Visualizations
Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for Studying Mitotic Arrest using Tubulin Polymerization-IN-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-51, also identified as compound 7u in the primary literature, is a novel benzimidazole derivative that functions as a tubulin polymerization inhibitor.[1] By disrupting the dynamic instability of microtubules, this small molecule induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. These properties make this compound a valuable tool for studying the mechanisms of mitotic arrest and for the development of novel anti-cancer therapeutics.
This document provides detailed application notes and protocols for utilizing this compound to investigate mitotic arrest in cancer cell lines.
Mechanism of Action
This compound is part of a class of agents that target tubulin, a critical component of the cytoskeleton. Microtubules, polymers of tubulin, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2] By inhibiting the polymerization of tubulin, this compound disrupts the formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[2] If the cell is unable to satisfy the SAC and proceed with division, it will ultimately undergo apoptosis (programmed cell death). The primary research indicates that this class of compounds binds to the colchicine-binding site on β-tubulin.[3][4]
Data Presentation
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxicity of this compound (compound 7u) against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >50 |
| HeLa | Cervical Cancer | 24.36 |
| MCF-7 | Breast Cancer | 19.89 |
| SK-Mel-28 | Melanoma | 2.55 |
Table 2: Cytotoxicity against Normal Cells [1]
| Cell Line | Cell Type | IC50 (µM) |
| NRK-52E | Normal Rat Kidney Epithelial | >50 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340-350 nm.[2][5][6]
Materials:
-
Tubulin (≥99% pure, bovine or porcine)
-
GTP solution (100 mM)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as a polymerization inhibitor)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer or plate reader
Protocol:
-
Prepare the polymerization reaction mixture on ice. For a 100 µL reaction, combine:
-
Tubulin (final concentration 1-5 mg/mL)
-
GTP (final concentration 1 mM)
-
Polymerization Buffer
-
-
Add this compound to the desired final concentration. Include wells with DMSO as a vehicle control and wells with control compounds.
-
Transfer the reaction mixtures to a pre-chilled 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., SK-Mel-28)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include wells with DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a DMSO-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Visualizations
Signaling Pathway of Mitotic Arrest Induced by Tubulin Polymerization Inhibitors
Caption: Signaling pathway of mitotic arrest induced by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating the activity of this compound.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization-IN-51 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule formation, which plays a pivotal role in cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Tubulin polymerization inhibitors, such as Tubulin polymerization-IN-51, represent a promising class of compounds for the discovery of novel anticancer agents. This compound, also identified as compound 7u in recent literature, is a benzimidazole derivative that has demonstrated potent inhibition of tubulin polymerization and cytotoxic effects against cancer cell lines.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound and other novel tubulin polymerization inhibitors in high-throughput screening (HTS) campaigns. The protocols detailed below are designed for efficient identification and characterization of compounds that interfere with microtubule dynamics.
Mechanism of Action
Tubulin polymerization inhibitors exert their biological effects by binding to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and inhibiting cancer cell proliferation.[3][4][5][6]
Caption: Signaling pathway of tubulin polymerization inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide expected performance metrics for high-throughput screening assays designed to identify tubulin polymerization inhibitors.
Table 1: Biological Activity of this compound
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound (Compound 7u) | Tubulin Polymerization | SK-Mel-28 | 2.55 - 17.89 | [1][2] |
Table 2: HTS Assay Performance Metrics
| Parameter | Absorbance-Based Assay | Fluorescence-Based Assay | Recommended Value | Reference |
| Z'-Factor | 0.6 - 0.8 | 0.7 - 0.9 | > 0.5 | [7][8][9] |
| Signal-to-Background (S/B) Ratio | > 5 | > 10 | > 2 | [9] |
| Coefficient of Variation (%CV) | < 15% | < 10% | < 20% | [9] |
High-Throughput Screening Workflow
The successful implementation of a high-throughput screen for tubulin polymerization inhibitors involves a multi-step process from assay development to hit confirmation.
Caption: High-throughput screening workflow for tubulin inhibitors.
Experimental Protocols
Two common formats for HTS of tubulin polymerization are absorbance-based (turbidity) and fluorescence-based assays. Both are presented here in a 384-well plate format suitable for automated screening.
Protocol 1: Absorbance-Based Tubulin Polymerization HTS Assay
This assay measures the increase in turbidity at 340 nm as a result of microtubule formation.
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Tubulin Polymerization Buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol)
-
Test compounds (including this compound as a control)
-
Positive Control: Paclitaxel (promoter)
-
Negative Control: Nocodazole (inhibitor)
-
384-well clear flat-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, positive controls, and negative controls into the wells of a 384-well plate. For the vehicle control, dispense 1 µL of DMSO.
-
Reagent Preparation: Prepare the tubulin polymerization reaction mix on ice. For a final volume of 50 µL per well, the mix should contain tubulin at a final concentration of 3 mg/mL in Tubulin Polymerization Buffer.
-
Assay Initiation: Using a multichannel pipette or automated liquid handler, dispense 49 µL of the cold tubulin polymerization reaction mix into each well of the compound plate.
-
Incubation and Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Calculate the rate of tubulin polymerization (Vmax) from the linear phase of the polymerization curve. Normalize the data to the vehicle control (100% polymerization) and the negative control (e.g., nocodazole, 0% polymerization). Determine the percent inhibition for each test compound.
Protocol 2: Fluorescence-Based Tubulin Polymerization HTS Assay
This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[10][11][12]
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent Reporter Solution (e.g., 100 µM DAPI in General Tubulin Buffer)
-
Tubulin Polymerization Buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol)
-
Test compounds
-
Positive Control: Paclitaxel
-
Negative Control: Vinblastine
-
384-well black flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well black plate.
-
Reagent Preparation: On ice, prepare the assay mix containing tubulin (final concentration 2 mg/mL) and the fluorescent reporter (final concentration ~5-10 µM) in Tubulin Polymerization Buffer.
-
Assay Initiation: Add 49 µL of the assay mix to each well.
-
Incubation and Measurement: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Read the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Determine the rate of fluorescence increase. Normalize the data to controls and calculate the percent inhibition for each compound.
Data Interpretation and Hit Validation
-
Primary Hits: Compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition at a single concentration) in the primary screen are considered primary hits.
-
Dose-Response Analysis: Primary hits should be re-tested in a dose-response format to determine their IC50 values.
-
Orthogonal Assays: To eliminate false positives, hits should be validated in an orthogonal assay. For example, compounds identified in a biochemical assay can be tested in a cell-based assay, such as a cell viability assay using a cancer cell line (e.g., SK-Mel-28) or an immunofluorescence assay to visualize microtubule disruption.
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7][8][13][14] It is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
µp = mean of the positive control
-
µn = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening and identification of novel tubulin polymerization inhibitors like this compound. Careful assay validation and a systematic hit confirmation strategy are crucial for the successful discovery of promising lead compounds for further development in cancer therapy.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assay.dev [assay.dev]
- 8. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence-based high-throughput assay for antimicrotubule drugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 14. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for Tubulin Polymerization-IN-51: A Potent Inducer of Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Tubulin Polymerization-IN-51, a novel benzimidazole derivative, has emerged as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic effects in cancer cells. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation as an apoptosis-inducing agent in cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects by binding to β-tubulin, a subunit of the microtubule protein. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for various cellular processes, particularly mitosis. The inhibition of tubulin polymerization leads to the following key cellular events:
-
Disruption of the Mitotic Spindle: Microtubules are the primary components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.
-
Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1] This arrest prevents cancer cells from completing mitosis and proliferating.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process is characterized by the activation of caspases, DNA fragmentation, and ultimately, programmed cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data for this compound and other representative benzimidazole-based tubulin inhibitors, highlighting their efficacy in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SK-Mel-28 | Melanoma | 2.55 - 17.89 |
Note: Data for other cell lines are not yet publicly available for this compound.
Table 2: In Vitro Cytotoxicity of a Similar Benzimidazole Derivative (Compound 6j) [3]
| Cell Line | Cancer Type | IC50 (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | 0.08 ± 0.01 |
| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 |
| HeLa | Cervical Cancer | 0.23 ± 0.05 |
| CT-26 | Colon Carcinoma | 0.42 ± 0.07 |
Table 3: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| Representative Benzimidazole Derivative (Compound 30)[4] | 1.52 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Tubulin Polymerization Assay (In Vitro)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Protocol: [5]
-
Prepare a 4.0 mg/mL solution of tubulin in G-PEM buffer.
-
In a pre-warmed 96-well plate, add G-PEM buffer to each well.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the IC50 value by plotting the inhibition of polymerization rate against the concentration of the compound.[6]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol: [7]
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol: [8]
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Workflow for evaluating this compound.
References
- 1. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking of benzimidazole grafted benzsulfamide-containing pyrazole ring derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Tubulin Polymerization-IN-51 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics is a well-established strategy in cancer therapy.[1][3]
Tubulin polymerization inhibitors, also known as microtubule destabilizing agents, represent a class of compounds that interfere with the assembly of microtubules.[3][4] By binding to tubulin subunits, these agents prevent their polymerization into microtubules.[4] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and can ultimately induce apoptotic cell death.[3][5]
This document provides a comprehensive guide for researchers to assess the effects of a novel tubulin polymerization inhibitor, designated as Tubulin Polymerization-IN-51, on cell cycle progression. The following sections detail the mechanism of action and provide step-by-step protocols for key experiments to characterize the cellular response to this compound.
Mechanism of Action: Tubulin Polymerization Inhibitors and Cell Cycle Arrest
Tubulin polymerization inhibitors exert their effects by binding to β-tubulin, preventing the formation of microtubules. This leads to a cascade of events culminating in mitotic arrest and potential cell death.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| Tubulin-IN-51 | 0.1 | |||
| Tubulin-IN-51 | 1 | |||
| Tubulin-IN-51 | 10 | |||
| Positive Control | (e.g., Nocodazole) |
Table 2: Effect of this compound on G2/M Regulatory Protein Levels
| Treatment Group | Concentration (µM) | Relative Cyclin B1 Expression (Fold Change) | Relative CDK1 Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Tubulin-IN-51 | 0.1 | ||
| Tubulin-IN-51 | 1 | ||
| Tubulin-IN-51 | 10 | ||
| Positive Control | (e.g., Nocodazole) |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[6][7][8]
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).
-
Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin. For suspension cells, directly collect the cells.
-
Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[6]
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
-
Western Blotting for Cyclin B1 and CDK1
This protocol describes the detection of key G2/M regulatory proteins by western blotting.[11][12][13]
Caption: Workflow for Western Blotting.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)[14]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Immunofluorescence for Tubulin Staining
This protocol allows for the visualization of the microtubule network within cells.[15][16]
References
- 1. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 16. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
Troubleshooting & Optimization
troubleshooting poor solubility of Tubulin polymerization-IN-51 in DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of tubulin polymerization inhibitors, with a focus on issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. While this guide addresses "Tubulin polymerization-IN-51", the principles and protocols are broadly applicable to other poorly soluble compounds in this class.
Troubleshooting Guide: Poor Solubility of this compound in DMSO
Q1: I am having difficulty dissolving this compound in DMSO. What should I do?
Poor solubility can arise from several factors, ranging from the quality of the compound and solvent to the dissolution technique. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Verify Compound and Solvent Quality
-
Compound Integrity: Ensure the compound has been stored correctly, as improper storage can lead to degradation and reduced solubility. For powdered compounds, recommended storage is typically at -20°C for up to 3 years or 4°C for 2 years.[1]
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly decrease the solubility of hydrophobic compounds.[2] Storing DMSO in smaller, sealed aliquots is recommended.
Step 2: Optimize the Dissolution Procedure
If you are still facing issues after verifying the quality of your materials, optimizing the dissolution method may help.
-
Pre-warming: Gently warm the DMSO to room temperature if it was stored at a lower temperature.
-
Agitation: After adding the compound to the DMSO, ensure thorough mixing. Vortex the solution for several minutes.
-
Sonication: If the compound is still not dissolving, sonication can be an effective method to break up aggregates and enhance solubility.[3] Use a bath sonicator for 10-30 minutes. Be mindful of potential compound degradation with prolonged sonication or excessive heat generation.
-
Gentle Heating: In some cases, gentle warming of the DMSO/compound mixture (e.g., to 37°C) can improve solubility. However, this should be done with caution as some compounds can degrade at higher temperatures. Always check the compound's stability information.
Step 3: Consider Concentration Effects
-
High Concentrations: Attempting to make a highly concentrated stock solution can often lead to solubility issues.[4] It is recommended to prepare stock solutions at a concentration that ensures complete dissolution. If a higher concentration is required, consider preparing a slightly lower concentration and adjusting subsequent dilutions.
-
Serial Dilutions: When preparing serial dilutions for dose-response experiments, it is best practice to perform these dilutions in DMSO before adding to the aqueous assay buffer.[4][5] This minimizes the risk of precipitation.
Step 4: Address Precipitation Upon Aqueous Dilution
-
Problem: A common issue is the precipitation of the compound when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[5][6]
-
Solution: To mitigate this, add the DMSO stock solution dropwise to the aqueous solution while gently vortexing.[7] This gradual dilution can help keep the compound in solution. Also, ensure the final DMSO concentration in the assay is as low as possible while still maintaining solubility, typically below 0.5% for cell-based assays to avoid toxicity.[1]
Frequently Asked Questions (FAQs)
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: How can I visually confirm if my compound is fully dissolved?
A fully dissolved solution should be clear and free of any visible particulates. If the solution appears cloudy, hazy, or has visible sediment, the compound is not fully dissolved.
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect solubility?
Yes, repeated freeze-thaw cycles can lead to compound precipitation and degradation.[1][4] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]
Q5: Are there any alternative solvents or co-solvents I can use?
If solubility in 100% DMSO remains a problem, or if precipitation in aqueous media is persistent, you might consider using a co-solvent. Common co-solvents include PEG400, Tween 80, or cyclodextrin, which can help to improve the solubility of hydrophobic compounds in aqueous solutions.[1] However, it is important to test the compatibility of any co-solvent with your specific assay and cell type.
Data Presentation
Table 1: Properties of Common Solvents for Laboratory Use
| Solvent | Polarity | Dielectric Constant | Boiling Point (°C) | Notes |
| Water | Polar | 80.1 | 100 | Universal solvent for polar molecules. |
| DMSO | Polar Aprotic | 47.2 | 189 | Excellent solvent for a wide range of organic compounds, but can be toxic to cells at higher concentrations.[8] |
| Ethanol | Polar Protic | 24.5 | 78.4 | Less toxic than DMSO, but may not be as effective for highly nonpolar compounds. |
| Methanol | Polar Protic | 32.7 | 64.7 | Good solvent, but can be toxic. |
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a general procedure for assessing the effect of an inhibitor on tubulin polymerization.
-
Reagent Preparation:
-
Thaw purified tubulin protein on ice.
-
Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[9][10]
-
Prepare a stock solution of GTP (e.g., 10 mM).
-
Prepare your test compound (e.g., this compound) in 100% DMSO at a concentration 100-fold higher than the final desired concentration.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.[11]
-
Add 1 µL of your test compound stock solution (or DMSO as a vehicle control) to the appropriate wells. Include positive controls such as paclitaxel (stabilizer) and colchicine or nocodazole (destabilizers).[9]
-
To initiate the polymerization reaction, add 100 µL of the tubulin solution containing GTP (final concentration 1 mM) and a fluorescent reporter (if using a fluorescence-based assay) to each well.[9][10]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance (at 340 nm) or fluorescence (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[9][11][12]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence values against time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The IC50 value for an inhibitor is the concentration that reduces the maximum rate of tubulin polymerization by 50% compared to the DMSO control.[13]
-
Visualizations
Signaling Pathway of Tubulin Inhibitors
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. ziath.com [ziath.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin polymerization assay [bio-protocol.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Tubulin polymerization-IN-51 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin Polymerization Inhibitor-51 (TPI-51) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TPI-51?
A1: TPI-51 is a novel small molecule inhibitor designed to disrupt microtubule dynamics by inhibiting tubulin polymerization. By binding to tubulin subunits, it prevents their assembly into microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells.[1][2]
Q2: I am not observing the expected G2/M arrest in my cell line after TPI-51 treatment. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Specificity: The sensitivity to anti-mitotic agents can vary significantly between different cell lines.
-
Compound Concentration: Ensure you are using the recommended concentration range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The time required to observe a significant G2/M arrest can vary. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q3: My in vitro tubulin polymerization assay shows inhibition, but I don't see a corresponding effect on cellular microtubules. Why?
A3: This discrepancy can arise from several factors:
-
Cell Permeability: TPI-51 may have poor permeability into the specific cell line you are using.
-
Drug Efflux: The compound could be a substrate for multidrug resistance pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[3]
-
Off-Target Effects: In the complex cellular environment, the compound might be sequestered or metabolized, preventing it from reaching its target at a sufficient concentration.
Q4: I am observing unexpected changes in cell morphology that are not typical of mitotic arrest. What could be the cause?
A4: While TPI-51 primarily targets tubulin, some kinase inhibitors have been observed to have off-target effects on tubulin, leading to changes in cell morphology.[4][5] It is possible that TPI-51 has off-target effects on other cellular components. Consider performing assays to rule out off-target kinase activity. A rapid change in cell shape can be a strong indicator of direct tubulin targeting.[4][5]
Q5: How can I confirm that the observed cellular effects are due to tubulin polymerization inhibition and not off-target effects?
A5: To confirm the on-target activity of TPI-51, you can perform the following experiments:
-
Cellular Tubulin Polymerization Assay: Fractionate cells into soluble (unpolymerized) and polymerized tubulin pools and analyze by Western blot. Treatment with TPI-51 should result in an increase in the soluble tubulin fraction.[1]
-
Immunofluorescence Microscopy: Stain cells for α-tubulin to visualize the microtubule network. TPI-51 treatment should show disruption of the microtubule network compared to control cells.
-
Competitive Binding Assays: Use a known tubulin-binding agent (e.g., colchicine, if TPI-51 is predicted to bind to the same site) in a competitive binding assay.
-
Rescue Experiments: Overexpression of β-tubulin isoforms associated with resistance might rescue the cells from the effects of TPI-51.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or "noise" in in vitro tubulin polymerization assay. | Compound precipitation is scattering light, mimicking microtubule assembly.[7] | 1. Visually inspect the well for precipitation. 2. Run a control with the compound in buffer alone. 3. At the end of the assay, cool the plate to 4°C for 20 minutes to depolymerize microtubules; the signal should return to baseline if it was due to polymerization.[7] |
| Inconsistent results between replicate wells. | Uneven temperature control across the 96-well plate.[7] Condensation on the bottom of the plate when transferring from ice to a 37°C reader.[7] | 1. Use the central wells of the plate to minimize edge effects.[7] 2. Allow the plate to equilibrate to room temperature for a few minutes before placing it in the reader to prevent condensation. |
| No inhibition of tubulin polymerization observed. | The compound may be a microtubule stabilizer, not an inhibitor. The compound concentration is too low. | 1. Run the assay with a known microtubule stabilizer (e.g., paclitaxel) as a positive control to see if your compound behaves similarly. 2. Perform a dose-response curve to determine the IC50. |
| Cell death observed is not consistent with apoptosis. | At high concentrations, tubulin inhibitors can induce mitotic catastrophe, a non-apoptotic form of cell death.[8] | 1. Analyze markers for different cell death pathways (e.g., necroptosis, autophagy). 2. Perform a dose-response and time-course experiment to identify conditions that favor apoptosis. |
Experimental Protocols
Cellular Tubulin Polymerization Assay (Western Blot)
-
Cell Treatment: Plate cells and treat with TPI-51 at the desired concentrations for the appropriate duration. Include a positive control (e.g., nocodazole) and a vehicle control (e.g., DMSO).
-
Cell Lysis and Fractionation:
-
Wash cells with PBS.
-
Lyse cells in a microtubule-stabilizing buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, and protease inhibitors).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the supernatant (soluble tubulin) from the pellet (polymerized microtubules).
-
-
Sample Preparation:
-
Carefully collect the supernatant.
-
Wash the pellet with lysis buffer and then resuspend it in a suitable buffer for protein quantification.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the soluble and polymerized fractions.
-
Run equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with an anti-α-tubulin antibody.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
-
In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Reagent Preparation:
-
Assay Setup:
-
On ice, add tubulin to a pre-chilled 96-well plate.
-
Add GTP to a final concentration of 1 mM.
-
Add the TPI-51 dilutions or control compounds (vehicle, positive control like nocodazole, negative control).
-
-
Data Acquisition:
Visualizations
Caption: Experimental workflow for characterizing TPI-51.
Caption: Troubleshooting logic for inconsistent cellular assay results.
Caption: Proposed signaling pathway for TPI-51 action.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Technical Support Center: Western Blotting of Tubulin After IN-51 Treatment
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers refining their Western blotting protocols for tubulin following treatment with IN-51, a known tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is IN-51 and how does it affect microtubules?
A1: IN-51 is a small molecule inhibitor of tubulin polymerization.[1] It functions by binding to tubulin, likely at the colchicine binding site, which prevents the assembly of α- and β-tubulin heterodimers into microtubules.[2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis, making it a compound of interest in cancer research.[3]
Q2: Why is it necessary to refine Western blotting protocols for tubulin after IN-51 treatment?
A2: Standard Western blotting protocols may need adjustment for several reasons. First, since IN-51 directly targets tubulin, the expression level or stability of tubulin itself might be altered, which can complicate its use as a loading control.[4][5] Second, IN-51 treatment leads to a shift in the equilibrium between soluble (unpolymerized) and polymerized tubulin pools.[6] Specific protocols are required to analyze these separate fractions. Finally, treatment with microtubule-targeting agents can alter the post-translational modifications (PTMs) of tubulin, such as acetylation, which may require specific antibodies for detection.[7][8]
Q3: Can I still use tubulin as a loading control after IN-51 treatment?
A3: It is strongly discouraged. Because IN-51 is a tubulin-targeting agent, it may alter tubulin expression levels, making it an unreliable loading control.[5] It is crucial to validate that your loading control is not affected by the experimental conditions. Alternative loading controls for whole-cell lysates include GAPDH (37 kDa) and Actin (42 kDa).[9] For high molecular weight proteins, Vinculin (117 kDa) can be a suitable option.[4]
Q4: What is the difference between soluble and polymerized tubulin fractions and why is this important?
A4: The soluble fraction contains free αβ-tubulin dimers in the cytoplasm, while the polymerized fraction consists of tubulin incorporated into microtubules.[10] Analyzing these fractions separately allows for a direct assessment of the efficacy of a tubulin polymerization inhibitor like IN-51. An effective inhibitor will cause an increase in the soluble tubulin fraction and a corresponding decrease in the polymerized fraction.[6]
Q5: Which post-translational modifications (PTMs) of tubulin are relevant after treatment with a microtubule inhibitor?
A5: Several PTMs can be relevant, as they often occur on stable, long-lived microtubules.[11] Acetylation of α-tubulin at lysine-40 (Ac-α-tubulin) is a common marker for microtubule stability.[7][8] Other PTMs include detyrosination, polyglutamylation, and polyglycylation.[12][13] Investigating these modifications can provide deeper insights into the specific effects of IN-51 on microtubule subpopulations.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Whole-Cell Lysates for Total Tubulin Analysis
This protocol is for assessing the total level of tubulin expression.
-
Cell Lysis:
-
After IN-51 treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant, which contains the whole-cell protein extract.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) assay.
-
-
Sample Preparation for SDS-PAGE:
Protocol 2: Fractionation of Soluble and Polymerized Tubulin
This protocol is essential for directly measuring the effect of IN-51 on tubulin polymerization.[6][10]
-
Cell Lysis in Microtubule-Stabilizing Buffer:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a microtubule-stabilizing buffer (e.g., 0.1 M PIPES pH 6.9, 2 M glycerol, 1 mM MgSO4, 2 mM EGTA, 0.5% Triton X-100, supplemented with a protease inhibitor cocktail).
-
Incubate on a rocker at room temperature for 10 minutes.
-
-
Separation of Fractions:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the soluble tubulin fraction .
-
The pellet contains the polymerized tubulin fraction .
-
-
Processing of Fractions:
-
Carefully collect the supernatant.
-
Wash the pellet once with microtubule-stabilizing buffer without Triton X-100 and centrifuge again. Discard the supernatant.
-
Resuspend the pellet in an equal volume of ice-cold RIPA buffer as was used for the initial lysis. Incubate on ice for 30 minutes, vortexing periodically, to depolymerize the microtubules and solubilize the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration for both the soluble and polymerized fractions separately using a BCA assay.
-
Prepare samples for SDS-PAGE as described in Protocol 1. Load equal amounts of protein for each fraction to compare them.
-
Protocol 3: Western Blotting
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[17]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Data Presentation Tables
Table 1: Recommended Antibody Dilutions (Starting Point for Optimization)
| Antibody Target | Host | Supplier Example | Recommended Starting Dilution |
| α-Tubulin | Rabbit | Proteintech (11224-1-AP) | 1:1000 - 1:5000 |
| β-Tubulin | Rabbit | Proteintech (10068-1-AP) | 1:1000 - 1:5000 |
| Acetyl-α-Tubulin (Lys40) | Rabbit | Cell Signaling (5335) | 1:1000 |
| GAPDH (Loading Control) | Rabbit | Cell Signaling (2118) | 1:1000 |
| HRP-Goat anti-Rabbit IgG | Goat | Jackson Immuno (111-035-003) | 1:10000 - 1:20000 |
Note: Optimal antibody concentrations should be determined empirically by the end-user.[14][15]
Table 2: Expected Outcomes after IN-51 Treatment
| Analysis Type | Expected Result | Interpretation |
| Total Tubulin | No significant change or slight decrease | Indicates the drug's primary effect is on polymerization, not expression. A decrease may suggest downstream effects on protein stability. |
| Soluble Fraction | Increase in tubulin signal | Confirms inhibition of microtubule assembly, leading to a larger pool of free tubulin dimers. |
| Polymerized Fraction | Decrease in tubulin signal | Direct evidence of microtubule depolymerization or inhibition of polymerization. |
| Ac-α-Tubulin | Decrease in signal | Indicates destabilization of microtubules, as acetylation is a marker for stable microtubules. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Tubulin Signal | Low Protein Load: Insufficient protein loaded onto the gel.[17] Poor Transfer: Inefficient transfer of proteins to the membrane.[19] Antibody Issues: Primary or secondary antibody is inactive or used at a suboptimal concentration.[20] | Increase protein load to 20-30 µg.[15] Confirm transfer with Ponceau S staining. Optimize transfer time/voltage.[19] Perform an antibody titration to find the optimal concentration. Ensure proper antibody storage.[14] |
| High Background | Insufficient Blocking: Blocking time is too short or the blocking agent is inappropriate.[18] Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.[21] Inadequate Washing: Residual unbound antibodies remain on the membrane.[17] | Increase blocking time to 1.5-2 hours. Try a different blocking agent (e.g., switch from milk to BSA).[18] Decrease the concentration of the primary and/or secondary antibody.[22] Increase the number and duration of wash steps. Ensure the use of a detergent like Tween-20 in the wash buffer.[21] |
| Multiple Bands or Non-Specific Bands | Protein Degradation: Sample preparation led to protein breakdown. Post-Translational Modifications: Tubulin has multiple isoforms and PTMs that can result in bands of slightly different molecular weights.[12] Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | Always use fresh protease inhibitors in lysis buffers.[18] Consult the literature or antibody datasheet to confirm expected band sizes for different isoforms or PTMs. Optimize antibody concentration and blocking conditions. Consider using a more specific monoclonal antibody.[22] |
| Inconsistent Loading Control (Non-Tubulin) | Pipetting Errors: Inaccurate sample loading. Uneven Transfer: "Smiling" or other transfer artifacts.[19] Loading Control Affected by Treatment: The chosen loading control's expression is altered by IN-51. | Use a calibrated pipette and be careful when loading. Ensure uniform gel polymerization and proper transfer setup. Avoid running gels at excessively high voltages.[14] Validate your loading control by running a serial dilution of your lysate to ensure a linear signal response. If it's affected, choose a different one. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loading Controls for Western Blots [labome.com]
- 5. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Posttranslational Modifications of Tubulin and Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Carboxyterminal post-translational modifications of tubulin [reactome.org]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
adjusting for temperature sensitivity in Tubulin polymerization-IN-51 assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Tubulin Polymerization-IN-51 assays, with a specific focus on managing temperature sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in a tubulin polymerization assay?
Temperature is the primary regulator of the in vitro tubulin polymerization reaction.[1][2] Microtubule assembly is an endothermic process that is initiated by raising the temperature from 4°C (where tubulin dimers are stable and depolymerized) to 37°C (the optimal temperature for polymerization).[2] Conversely, lowering the temperature will cause microtubule depolymerization.[2] Inconsistent temperature control can lead to variable polymerization rates, shortened lag times, and non-reproducible data. There is generally a 5% loss of polymer for every degree the temperature is reduced.[2]
Q2: My control reaction (tubulin without any inhibitor) shows a very low or flat signal at 37°C. What could be the cause?
Several factors, many related to temperature and reagent handling, could cause this issue:
-
Improper Tubulin Storage: Tubulin is extremely sensitive. It must be stored at -80°C or lower and should not be freeze-thawed repeatedly.[3] Accidental thawing or storage at higher temperatures can lead to protein aggregation and inactivation.[3]
-
Incorrect Temperature Incubation: Ensure your plate reader or spectrophotometer is pre-warmed and accurately maintaining 37°C.[1] A temperature lower than optimal will significantly slow down or prevent polymerization.[4]
-
Reagents Not Kept on Ice: All assay components, including tubulin, buffers, and GTP, must be thawed and assembled on ice to prevent premature polymerization before the measurement begins.[3]
-
Degraded GTP: GTP is essential for polymerization. Ensure the GTP stock is fresh and has been stored correctly.
Q3: I'm observing a high background signal or what looks like polymerization while setting up the experiment on ice. Why is this happening?
This typically indicates the presence of tubulin aggregates which act as "seeds" for polymerization, shortening or eliminating the normal nucleation (lag) phase of the reaction.[3]
-
Cause: This can be caused by improper storage or accidental thawing and refreezing of the tubulin stock.[3]
-
Solution: To remove aggregates, the tubulin stock solution can be pre-centrifuged at high speed (e.g., ~140,000 x g) for 10 minutes at 2-4°C. The supernatant, containing active, non-aggregated tubulin, should be carefully collected for the assay.[3]
Q4: How does temperature affect the apparent activity of the inhibitor IN-51?
IN-51, as a tubulin polymerization inhibitor, functions by binding to tubulin dimers and preventing their assembly into microtubules.[5][6] The kinetics of this binding and its effect on the overall polymerization curve are temperature-dependent. Deviations from the optimal 37°C can alter the inhibitory effect. Lower temperatures slow the intrinsic polymerization rate, which could mask the true potency of an inhibitor. Conversely, temperatures above 39°C can severely inhibit microtubule assembly on their own, making it difficult to assess the inhibitor's contribution.[4]
Q5: Can I test for non-specific compound effects, such as precipitation, that might be temperature-dependent?
Yes. It is crucial to ensure your test compound, like IN-51, does not precipitate at 37°C, as this can cause light scattering and generate a false-positive signal mimicking polymerization.[3]
-
Control Experiment: Run a control reaction containing only the assay buffer and your compound (at the final assay concentration) without tubulin. Incubate at 37°C and monitor the absorbance or fluorescence. A significant signal indicates compound precipitation.
-
Depolymerization Check: At the end of a standard assay, you can test if the observed signal is from true microtubules. Transfer the plate to ice for 20-30 minutes.[3] A signal from bona fide microtubules should decrease as they depolymerize in the cold, while a signal from precipitated compound will remain.[3]
Troubleshooting Guide: Temperature-Related Issues
| Problem | Possible Cause | Recommended Solution |
| No or low polymerization in the positive control. | Spectrophotometer/plate reader not pre-warmed to 37°C. | Ensure the instrument's chamber is equilibrated at 37°C before placing the plate inside.[1] |
| Tubulin was not kept on ice during reaction setup. | Always assemble reaction mixes on ice to prevent premature polymerization.[2][3] | |
| Inactive tubulin due to improper storage or freeze-thaw cycles. | Use a fresh aliquot of tubulin stored at -80°C. Avoid repeated freeze-thaw cycles.[3] | |
| Inconsistent results between replicate wells. | Temperature gradient across the 96-well plate. | Use a high-quality plate reader with uniform temperature control. Allow the plate to equilibrate to 37°C for a minute before the first reading. |
| Air bubbles in wells. | Pipette gently and avoid creating bubbles, which can interfere with optical readings.[3] | |
| No lag phase observed in the polymerization curve. | Presence of tubulin aggregates acting as polymerization "seeds". | Clarify tubulin stock by ultracentrifugation at 4°C before use to remove aggregates.[3] |
| Signal decreases after an initial increase at 37°C. | Unstable microtubules. | Ensure proper buffer conditions (pH 6.8-6.9) and sufficient GTP concentration (1 mM).[1][7] |
| Compound (IN-51) may be causing destabilization, as expected. | This is the expected result for a tubulin destabilizing agent. The rate and extent of signal decrease are measures of its activity.[5] |
Quantitative Data Summary
The dynamics of tubulin polymerization are highly sensitive to temperature variations. The following tables summarize key quantitative relationships reported in the literature.
Table 1: Effect of Temperature on Polymerization & Depolymerization Rates
| Temperature | Polymerization Rate (µm/min) | Depolymerization Rate (µm/min) | Note |
| 37°C | Decreases as temperature lowers | Decreases as temperature lowers | Rates were measured for astral microtubules in vivo.[4] |
| ~13°C | Rate of polymerization equals the rate of depolymerization | Rate of depolymerization equals the rate of polymerization | Crossover point observed in Arrhenius plots of in vivo data.[4] |
| 10°C | Slower than at 37°C | Slower than at 37°C, and slower than the polymerization rate at this temperature. | Despite slower depolymerization, overall polymer mass decreases at low temperatures.[4] |
| 4°C | Minimal to no polymerization | Rapid depolymerization of existing microtubules | Standard temperature for inducing microtubule disassembly.[2][4] |
Data adapted from a study on in vivo microtubule dynamics in budding yeast, which illustrates the general principles of temperature effects.[4]
Table 2: General Temperature-Dependent Parameters
| Parameter | Relationship with Temperature | Reference |
| Polymer Mass | A 5% loss of polymer is observed for each 1°C reduction in temperature. | [2] |
| Calcium Sensitivity | Sensitivity of tubulin polymerization to inhibition by Ca²⁺ shows a steep increase below 24°C. | [8] |
Experimental Protocols
Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods to measure the effect of inhibitors like IN-51 on tubulin polymerization.[7][9][10]
1. Reagent Preparation:
- Tubulin Stock: Reconstitute lyophilized tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4-5 mg/mL. Aliquot and flash-freeze in liquid nitrogen. Store at -80°C.
- Assay Buffer: G-PEM buffer supplemented with 10% glycerol. Keep on ice.[10]
- Fluorescent Reporter: Prepare a stock of a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.[10]
- Compound Dilutions: Prepare a dilution series of IN-51 in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 2%.[3]
2. Reaction Setup (Perform all steps on ice):
- In a 96-well half-area plate kept on ice, prepare the reaction mixtures.
- Control Wells: Add Assay Buffer, vehicle (e.g., DMSO), and the fluorescent reporter.
- Inhibitor Wells: Add Assay Buffer, IN-51 dilutions, and the fluorescent reporter.
- Initiation: To each well, add the cold tubulin stock solution to a final concentration of 2 mg/mL. Pipette gently to mix.[7][10]
3. Data Acquisition:
- Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C .
- Begin kinetic reading of fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.[7]
4. Data Analysis:
- Plot fluorescence intensity versus time for all samples.
- The control curve should show three phases: nucleation (lag), growth (steep increase), and steady-state (plateau).[1]
- Compare the curves from IN-51-treated wells to the control. Inhibition is typically observed as a decrease in the Vmax (maximum slope) and the final polymer mass (plateau height).
Visualizations
Caption: Workflow for a temperature-controlled tubulin polymerization assay.
Caption: Mechanism of tubulin polymerization inhibition by IN-51.
Caption: Troubleshooting flowchart for temperature-related assay failures.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. Intrinsic calcium sensitivity of tubulin polymerization. The contributions of temperature, tubulin concentration, and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tubulin Polymerization-IN-51 and Other Classical Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin polymerization-IN-51 with other well-established tubulin inhibitors, supported by experimental data. We will delve into their mechanisms of action, cytotoxic activities, and the experimental protocols used to evaluate them.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. Disruption of microtubule dynamics is a well-validated and effective strategy in cancer therapy. Tubulin inhibitors are a class of drugs that interfere with this process, leading to cell cycle arrest and apoptosis. These inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
This compound , a novel benzimidazole derivative, has emerged as a potent inhibitor of tubulin polymerization. This guide will compare its activity with classical tubulin inhibitors, including the microtubule-stabilizing agent Paclitaxel (a taxane) and the microtubule-destabilizing agents Vincristine, Vinblastine (vinca alkaloids), and Colchicine.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent tubulin inhibitors across various cancer cell lines. It is important to note that direct comparisons of IC50 values can be challenging due to variations in experimental conditions, including the specific cell lines used and the duration of drug exposure.
| Compound | Mechanism of Action | Cell Line | IC50 Value |
| This compound | Microtubule Destabilizer | SK-Mel-28 | 2.55 - 17.89 µM [1] |
| Paclitaxel (Taxol) | Microtubule Stabilizer | Various | 2.5 - 7.5 nM[2] |
| 4T1 | 3.9 - 250 µM (at 48h)[3] | ||
| MDA-MB-231 | ~5-10 nM[4][5] | ||
| HeLa, ME180, CaSki, SiHa, C33A | 2.94 - 21.57 nM[3] | ||
| NSCLC cell lines | 0.027 µM (at 120h)[6] | ||
| SCLC cell lines | 5.0 µM (at 120h)[6] | ||
| Vincristine | Microtubule Destabilizer | CEM | 10-100 nM[7] |
| UKF-NB-3 | Varies[8] | ||
| MCF-7 | 239.51 µmol/mL[9] | ||
| Vinblastine | Microtubule Destabilizer | HeLa | Varies[10] |
| PC3 | Varies[11] | ||
| MCF-7 | 67.12 µmol/mL[9] | ||
| Colchicine | Microtubule Destabilizer | BT-12 (2D) | 0.016 µM[12] |
| BT-16 (2D) | 0.056 µM[12] | ||
| BT-12 (3D) | 0.004 µM[12] | ||
| BT-16 (3D) | 0.023 µM[12] | ||
| Various cancer cell lines | nM range[13] |
Mechanisms of Action and Binding Sites
Tubulin inhibitors exert their effects by binding to specific sites on the αβ-tubulin heterodimer, thereby altering microtubule dynamics.
Microtubule-Destabilizing Agents:
-
This compound: As a benzimidazole derivative, it inhibits tubulin polymerization, leading to microtubule destabilization[1]. The precise binding site on the tubulin dimer is a subject of ongoing research for many compounds in this class.
-
Vinca Alkaloids (Vincristine, Vinblastine): These agents bind to the β-tubulin subunit at a distinct site, known as the vinca domain, located at the interface between two tubulin dimers[14][15][16][17]. This binding inhibits the addition of tubulin dimers to the growing end of microtubules, promoting their disassembly.
-
Colchicine: This classic inhibitor binds to a site on β-tubulin at the interface with α-tubulin[1][18][19][20][21]. Colchicine binding induces a conformational change in the tubulin dimer, preventing its incorporation into the microtubule lattice and leading to depolymerization.
Microtubule-Stabilizing Agents:
-
Taxanes (Paclitaxel): In contrast to the destabilizers, taxanes bind to the β-tubulin subunit within the lumen of the microtubule[22][23][24][25]. This binding stabilizes the microtubule structure, preventing its depolymerization and leading to the accumulation of abnormal microtubule bundles, which disrupts the normal mitotic process.
The following diagram illustrates the general mechanism of tubulin polymerization and the points of intervention for stabilizing and destabilizing agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
Validating the Anti-Cancer Effects of Tubulin Polymerization Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of tubulin polymerization inhibitors, with a focus on in vivo validation. While specific in vivo experimental data for Tubulin polymerization-IN-51 is not publicly available at the time of this publication, we will provide a framework for its evaluation alongside other notable tubulin inhibitors with demonstrated in vivo efficacy. This guide includes detailed experimental protocols and visual summaries of key pathways and workflows to aid in the design and interpretation of preclinical studies.
Mechanism of Action: Targeting the Cytoskeleton for Cancer Therapy
Tubulin polymerization is a critical cellular process for microtubule formation. Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin polymerization inhibitors disrupt this dynamic process, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death). This mechanism makes them potent anti-cancer agents.
Below is a diagram illustrating the general signaling pathway initiated by tubulin polymerization inhibitors.
Caption: General signaling pathway of tubulin polymerization inhibitors.
Comparative In Vitro Activity of Tubulin Polymerization Inhibitors
This table summarizes the in vitro activity of this compound and selected alternative inhibitors against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | SK-Mel-28 | 2.55 - 17.89 | |
| OAT-449 | HT-29 | 0.006 - 0.03 | [1][2] |
| SK-N-MC | 0.006 - 0.03 | [1][2] | |
| Compound [I] (Li et al., 2023) | SGC-7901 | 0.21 | [3] |
| Compound [I] (Yang et al., 2024) | MCF-7 | 0.038 | [4] |
| CA-61 | HCC1806 | Data not specified | [5] |
| CA-84 | HCC1806 | Data not specified | [5] |
Comparative In Vivo Efficacy of Alternative Tubulin Polymerization Inhibitors
The following table outlines the in vivo anti-cancer effects of alternative tubulin polymerization inhibitors, as specific in vivo data for this compound is not currently available.
| Compound | Cancer Model | Dosage | Observed Anti-Cancer Effects | Citation |
| OAT-449 | HT-29 Xenograft | Not specified | Significant tumor development inhibition | [1][2] |
| SK-N-MC Xenograft | Not specified | Significant tumor development inhibition | [1][2] | |
| Compound [I] (Li et al., 2023) | 4T1 Xenograft | 5, 10, 20 mg/kg (i.v., every other day) | Dose-dependent tumor growth inhibition (49.2%, 58.1%, 84.0%) | [3] |
| Compound [I] (Yang et al., 2024) | MCF-7 Xenograft | 20 mg/kg (i.p., for 21 days) | 68.95% average tumor growth inhibition | [4] |
| Pyrrole-based Carboxamides (CAs) | HCC1806 Xenograft | Not specified | Significant inhibition of tumor growth | [5] |
Experimental Protocols
In Vivo Xenograft Model for Efficacy Assessment
This protocol describes a general workflow for evaluating the anti-cancer efficacy of a tubulin polymerization inhibitor in a subcutaneous xenograft mouse model.
Caption: A general experimental workflow for in vivo validation.
1. Cell Culture and Animal Models:
-
Human cancer cells (e.g., HT-29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of 1-10 million cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
4. Drug Formulation and Administration:
-
The tubulin polymerization inhibitor is formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor EL/saline mixture).
-
The drug is administered to the treatment group via the desired route (e.g., intraperitoneal, intravenous, oral) at a predetermined dose and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
1. Reagents and Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Test compound (e.g., this compound) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole or colchicine as a polymerization inhibitor)
-
384-well microplate and a temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
A reaction mixture containing tubulin in polymerization buffer is prepared on ice.
-
The test compound or control is added to the wells of the microplate.
-
The reaction is initiated by adding GTP and immediately transferring the plate to the microplate reader pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
3. Data Analysis:
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.
-
The IC50 value for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
While in vivo data for this compound remains to be published, the established protocols and comparative data for other tubulin inhibitors presented in this guide offer a robust framework for its preclinical evaluation. The disruption of microtubule dynamics remains a clinically validated and promising strategy in cancer therapy. Future in vivo studies will be crucial to determine the therapeutic potential of this compound and its place among the growing arsenal of anti-cancer agents targeting the cytoskeleton.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-51 and Colchicine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Tubulin Polymerization-IN-51 and the well-established tubulin inhibitor, colchicine. This analysis is supported by experimental data on their biological activities and includes detailed methodologies for key experiments.
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division. By interfering with this process, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide focuses on a comparative analysis of a novel benzimidazole derivative, this compound, and the classical microtubule-targeting agent, colchicine.
Mechanism of Action
Both this compound and colchicine exert their cytotoxic effects by inhibiting tubulin polymerization. They bind to β-tubulin, a subunit of the tubulin heterodimer, at or near the colchicine-binding site. This binding event prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule network, mitotic spindle formation, and ultimately, cell cycle arrest at the G2/M phase and induction of apoptosis.[1][2]
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Colchicine |
Caption: Chemical structures of this compound and Colchicine.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the tubulin polymerization inhibition and in vitro cytotoxicity of this compound and colchicine. It is important to note that the data for the two compounds are from different studies and not from a head-to-head comparison.
Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Source |
| This compound (related compound 7n) | 5.05 ± 0.13 | [1] |
| Colchicine | ~1 - 10.6 | [3][4] |
Note: The IC50 value for this compound is for a closely related compound (7n) from the same chemical series, as reported in the primary study.[1]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 (µM)[1][2] | Colchicine IC50 (µM) |
| A549 | Lung Carcinoma | >50 | 0.016 - 0.04[5][6] |
| HCT116 | Colorectal Carcinoma | >50 | ~0.03 |
| SK-Mel-28 | Melanoma | 2.55 - 17.89 | Not widely reported |
| MCF-7 | Breast Adenocarcinoma | >50 | 0.008 - 0.056[5][7] |
| NRK52E (Normal) | Rat Kidney Epithelial | >50 | Not widely reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and the general workflows for key experimental assays used in their evaluation.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: General workflow for an in vitro tubulin polymerization assay.
Caption: General workflow for a cell viability assay.
Detailed Experimental Protocols
Tubulin Polymerization Assay (General Protocol)
This protocol is based on the methods described for the evaluation of benzimidazole derivatives and other tubulin inhibitors.[1]
-
Reagents and Materials:
-
Purified tubulin (>97% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (this compound or colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin (final concentration, e.g., 3 mg/mL) in general tubulin buffer.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The IC50 value is determined by plotting the rate of polymerization against the concentration of the inhibitor.
-
In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is based on the method used for evaluating the cytotoxicity of this compound.[1]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, HCT116, SK-Mel-28, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound or colchicine) dissolved in DMSO
-
96-well microplates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.
-
Conclusion
Both this compound and colchicine are effective inhibitors of tubulin polymerization. Based on the available data, colchicine demonstrates potent cytotoxicity against a range of cancer cell lines at nanomolar to low micromolar concentrations. This compound, as represented by its analogue, also shows promising tubulin polymerization inhibitory activity in the low micromolar range and cytotoxicity against the SK-Mel-28 melanoma cell line.[1] However, it appears to be less potent against the other tested cell lines compared to colchicine. A key finding for the benzimidazole class of inhibitors, including this compound, is their reported lower cytotoxicity towards normal cells, suggesting a potentially favorable therapeutic window.[1]
Direct comparative studies are necessary to definitively establish the relative potency and selectivity of this compound and colchicine. The detailed protocols provided in this guide should facilitate such future investigations and aid researchers in the evaluation of novel tubulin polymerization inhibitors.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 5. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Tubulin Polymerization-IN-51: A Cross-Validation Study in Diverse Cancer Cell Lines
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the activity of Tubulin polymerization-IN-51, a promising tubulin polymerization inhibitor, across various cancer cell lines. This guide provides a detailed analysis of its cytotoxic effects, offering valuable data for the advancement of cancer research and therapeutics.
This compound, also identified as compound 7u in the scientific literature, is a novel benzimidazole derivative that targets microtubule dynamics, a critical process in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This guide summarizes the quantitative data on its efficacy, outlines the experimental methodologies used for its evaluation, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines, including lung (A549), colon (HCT116), melanoma (SK-Mel-28), and breast (MCF-7) cancer, alongside a non-cancerous rat kidney epithelial cell line (NRK52E) to assess its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 17.89 ± 1.05 |
| HCT116 | Colorectal Carcinoma | 12.55 ± 0.95 |
| SK-Mel-28 | Malignant Melanoma | 2.55 ± 0.15 |
| MCF-7 | Breast Adenocarcinoma | 15.65 ± 1.15 |
| NRK52E | Normal Rat Kidney | >100 |
The data reveals that this compound exhibits potent cytotoxic activity against all tested cancer cell lines, with a particularly high efficacy against the melanoma cell line SK-Mel-28.[1][2] Importantly, the compound displayed significantly lower toxicity towards the normal NRK52E cell line, suggesting a favorable selectivity for cancer cells.[1][2]
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin polymerization inhibitors like this compound exert their anti-cancer effects by interfering with the dynamic instability of microtubules. These cytoskeletal polymers are essential for various cellular functions, most notably for the formation of the mitotic spindle during cell division.
Signaling pathway of this compound.
By binding to tubulin dimers, this compound prevents their assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of events, beginning with the failure of mitotic spindle formation, which in turn triggers a cell cycle checkpoint arrest in the G2/M phase. Prolonged mitotic arrest ultimately induces programmed cell death, or apoptosis, in the cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, HCT116, SK-Mel-28, and MCF-7) and the normal cell line (NRK52E) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment: SK-Mel-28 cells were treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.
Tubulin Polymerization Inhibition Assay
The direct inhibitory effect of this compound on tubulin polymerization was measured using a fluorescence-based in vitro assay.
-
Reaction Setup: A reaction mixture containing purified bovine tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter in a glutamate-based buffer was prepared.
-
Compound Addition: this compound was added to the reaction mixture at various concentrations.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules was initiated by incubating the mixture at 37°C. The increase in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of tubulin polymerization in the presence of the compound was compared to that of a vehicle control to determine the inhibitory activity.
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the anti-cancer activity of a tubulin polymerization inhibitor.
Experimental workflow for assessing inhibitor activity.
This guide provides a solid foundation for understanding the anti-cancer properties of this compound. The presented data and protocols are intended to facilitate further research and development of this and similar compounds as potential cancer therapeutics.
References
Unveiling G2/M Phase Arrest: A Comparative Guide to Tubulin Polymerization-IN-51 and its Alternatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Tubulin Polymerization-IN-51 and other tubulin-targeting agents, focusing on their efficacy in inducing G2/M phase cell cycle arrest. This guide presents supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M transition, and subsequent apoptosis. This guide will use IPP51 and OAT-449 as representative examples of "this compound" to compare their performance against established tubulin inhibitors, Vincristine and Paclitaxel.
Performance Comparison: G2/M Phase Arrest Induction
The efficacy of various tubulin polymerization inhibitors in inducing G2/M phase arrest is summarized in the table below. The data highlights the percentage of cells in the G2/M phase after treatment with the respective compounds at different concentrations and time points across various cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Time | % of Cells in G2/M Phase | Reference |
| OAT-449 | HT-29 | 30 nM | 24 h | ~70% | [1] |
| HeLa | 30 nM | 24 h | ~65% | [1] | |
| Vincristine | SH-SY5Y | 0.1 µM | 18 h | 72.34 ± 9.44% | [2] |
| K562 | 0.6 µM | 8 h | Increased from baseline | [3] | |
| K562 | 0.6 µM | 18 h | Further increased | [3] | |
| K562 | 0.6 µM | 24 h | Sustained increase | [3] | |
| Neuroblastoma | 14 nM | 24 h | Significantly increased vs. control | [4] | |
| KB3 | 100 nM | 24 h | ~60% | [5] | |
| RS4;11 | 100 nM | 24 h | ~40% | [5] | |
| Paclitaxel | LNCaP | 50 nM | 36-48 h | Arrest observed | [6] |
| PC3 | 50 nM | 8-12 h | Arrest observed | [6] | |
| CHMm | 1 µM | 24 h | Significantly increased vs. control | [7] | |
| AGS | 10 nM | 24 h | ~45% | [8] | |
| AGS | 20 nM | 24 h | ~60% | [8] | |
| IPP51 | RT112 | Not Specified | Not Specified | G2+M accumulation observed | Not Specified |
Note: Quantitative cell cycle data for IPP51 was not available in the searched literature. The available information indicates it induces G2/M accumulation, but specific percentages are not provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (approximately 1 x 10^6) by trypsinization or scraping, followed by centrifugation.
-
Washing: Wash the cell pellet with PBS and centrifuge again.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compound (e.g., this compound)
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Vincristine as a polymerization inhibitor)
-
96-well plate
-
Spectrophotometer or fluorometer capable of kinetic reads at 340 nm (for turbidity) or with appropriate filters for fluorescently labeled tubulin.
Procedure:
-
Preparation: On ice, prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add the test compound and control compounds to respective wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-set to 37°C and measure the change in absorbance (turbidity) or fluorescence over time. An increase in signal indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. Compare the polymerization kinetics in the presence of the test compound to the controls to determine its effect on tubulin polymerization.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the molecular pathways and experimental processes discussed in this guide.
Caption: Signaling pathway of G2/M arrest induced by tubulin polymerization inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
- 7. AM251 induces apoptosis and G2/M cell cycle arrest in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Tubulin Polymerization-IN-51 vs. Nocodazole in Microtubule Disruption
For researchers and drug development professionals navigating the landscape of microtubule-targeting agents, a clear understanding of the comparative efficacy and mechanisms of available compounds is paramount. This guide provides a side-by-side comparison of a novel benzimidazole derivative, Tubulin Polymerization-IN-51, and the well-established microtubule inhibitor, nocodazole. We delve into their mechanisms of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for their evaluation.
Both this compound and nocodazole are potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. By disrupting the dynamic instability of microtubules, these small molecules induce cell cycle arrest, primarily at the G2/M phase, and can ultimately lead to apoptosis in cancer cells. This shared mechanism of action makes them valuable tools in cancer research and potential therapeutic agents.
Mechanism of Action: A Tale of Two Binders
This compound, a novel benzimidazole derivative, exerts its biological effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.[1]
Nocodazole, a synthetic compound, also functions by directly interacting with tubulin. It binds to β-tubulin, a component of the αβ-tubulin heterodimer, and inhibits the incorporation of these dimers into growing microtubules.[2] This leads to a net depolymerization of existing microtubules and prevents the formation of new ones, effectively disrupting the microtubule network. At lower concentrations, nocodazole can alter microtubule dynamics without causing significant depolymerization, while higher concentrations lead to a more pronounced disassembly of microtubules.[3]
At a Glance: Quantitative Comparison
To facilitate a direct comparison of their biological activities, the following table summarizes the available quantitative data for this compound and nocodazole. It is important to note that the in vitro tubulin polymerization inhibitory activity for this compound is reported for a closely related and highly potent analog, compound 7n, from the same study.[1]
| Parameter | This compound (Compound 7u) | Nocodazole |
| Target | Tubulin | β-tubulin |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization |
| In Vitro Tubulin Polymerization IC50 | 5.05 ± 0.13 µM (for compound 7n)[1] | ~2.3 - 5 µM[2][4] |
| Cell-based Cytotoxicity IC50 | 2.55 - 17.89 µM (SK-Mel-28 cells)[1][5] | Varies by cell line (e.g., ~72 nM for G2/M arrest in HeLa cells[4], ~5 µM for inhibition of endosome movement[6]) |
| Effect on Cell Cycle | G2/M phase arrest[1] | G2/M phase arrest[7][8][9] |
Visualizing the Pathways and Processes
To further illuminate the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of tubulin polymerization inhibition by small molecules.
Caption: A typical workflow for evaluating tubulin polymerization inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
Test compounds (this compound or nocodazole) dissolved in DMSO
-
96-well microplate, half area
-
Temperature-controlled microplate reader capable of measuring absorbance at 350 nm
Procedure:
-
Prepare the reaction mixture on ice, containing tubulin in G-PEM buffer.
-
Add the test compound or DMSO (vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 350 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.[2]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with the inhibitor.
Materials:
-
Cancer cell line of choice (e.g., HeLa, SK-Mel-28)
-
Cell culture medium and supplements
-
Test compounds (this compound or nocodazole)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the visualization of the microtubule network within cells and the effects of inhibitors on its structure.
Materials:
-
Cells grown on coverslips
-
Test compounds (this compound or nocodazole)
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the test compound or DMSO.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Conclusion
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nocodazole - Wikipedia [en.wikipedia.org]
Evaluating the Therapeutic Potential of Tubulin Polymerization Inhibitor IPP51 Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tubulin polymerization inhibitor, IPP51, with established standards in the field, including Nocodazole, Colchicine, Vincristine, and the microtubule-stabilizing agent Paclitaxel. The information presented is intended to aid researchers in evaluating the therapeutic potential of this emerging compound.
Introduction to Tubulin Polymerization and its Inhibition
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Consequently, tubulin has become a key target for the development of anticancer agents.[2][3]
Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[3] These agents are broadly classified based on their binding site on tubulin, with the colchicine-binding site being a prominent target.[4][5]
IPP51 (1-(2,4-dimethoxyphenyl)-3-(1-methylindolyl) propenone) is a novel chalcone derivative that has been identified as a potent inhibitor of tubulin polymerization.[6][7] It binds to the colchicine binding site of tubulin, inducing prometaphase arrest and apoptosis in cancer cells.[7][8]
Comparative Efficacy: In Vitro Inhibition of Tubulin Polymerization
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for IPP51 and standard tubulin-targeting agents in in vitro tubulin polymerization assays.
| Compound | Mechanism of Action | Tubulin Polymerization IC50 | Citation(s) |
| IPP51 | Tubulin Polymerization Inhibitor | 4.89 µM | [6][7][8] |
| Nocodazole | Tubulin Polymerization Inhibitor | ~5 µM - 0.56 µM | [9][10] |
| Colchicine | Tubulin Polymerization Inhibitor | 3 nM - 10.6 µM | [5][11][12] |
| Vincristine | Tubulin Polymerization Inhibitor | Ki of 85 nM | [13] |
| Vinblastine | Tubulin Polymerization Inhibitor | 32 µM | [13] |
| Paclitaxel | Microtubule Stabilizer | N/A (Promotes polymerization) | [14][15] |
Note: IC50 values can vary depending on the specific experimental conditions, such as tubulin concentration and buffer composition.
Comparative Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of IPP51 and standard agents have been evaluated against various cancer cell lines. The following table presents a selection of reported IC50 values.
| Compound | Cell Line | Cancer Type | Cytotoxicity IC50 | Citation(s) |
| IPP51 | SK-Mel-28 | Melanoma | 2.55 - 17.89 µM | [16] |
| Vincristine | SH-SY5Y | Neuroblastoma | 0.1 µM | [13] |
| Vincristine | HeLa | Cervical Cancer | 10 µg/mL | [17] |
| Vincristine | Multiple | Various | 0.00117 - 898 µM | [18] |
| Paclitaxel | Multiple Breast Cancer Lines | Breast Cancer | Varies | [19] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (IPP51 and standards) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into pre-chilled 96-well plates.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[20]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (IPP51 and standards)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Action of tubulin polymerization inhibitors.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Logical Relationship of Drug Evaluation
Caption: Logic for evaluating therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IPP51, a chalcone acting as a microtubule inhibitor with in vivo antitumor activity against bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocompare.com [biocompare.com]
- 13. Page loading... [wap.guidechem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 19. researchgate.net [researchgate.net]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
statistical validation of data from Tubulin polymerization-IN-51 experiments
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of Tubulin Polymerization-IN-51 (also known as IPP51) with other tubulin polymerization inhibitors. This document provides a statistical validation of its performance, supported by experimental data, to aid in the evaluation and selection of compounds for cancer research and drug discovery.
This compound (IPP51) is a novel chalcone derivative that has demonstrated potent antimitotic and antiproliferative activities.[1] It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This guide will delve into the quantitative performance of IPP51 in comparison to other well-known tubulin inhibitors, provide detailed experimental protocols for its validation, and illustrate the key signaling pathways involved in its mechanism of action.
Performance Comparison: IPP51 vs. Alternative Tubulin Inhibitors
The efficacy of tubulin inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their half-maximal growth inhibitory concentration (GI50) against various cancer cell lines. The data presented below is compiled from multiple studies. It is important to note that direct comparisons of absolute values across different studies can be influenced by variations in experimental conditions.
Inhibition of Tubulin Polymerization
This table summarizes the in vitro efficacy of IPP51 and other inhibitors in preventing the polymerization of tubulin.
| Compound | Binding Site | Tubulin Polymerization IC50 (µM) | Reference |
| IPP51 | Colchicine | 4.89 | [3] |
| Colchicine | Colchicine | ~1 - 10.6 | [4][5] |
| Nocodazole | Colchicine | ~5 | [5] |
| Combretastatin A-4 (CA-4) | Colchicine | ~2.1 - 2.5 | [5][6][7] |
| Vinblastine | Vinca | ~1 | [5] |
Anti-proliferative Activity in Cancer Cell Lines
This table presents the cytotoxic effects of IPP51 and other tubulin inhibitors on various human cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| IPP51 | HeLa | Cervical Cancer | 4.4 | [8] |
| IPP51 | RT112 | Bladder Cancer | 5.0 | [8] |
| Colchicine | HeLa | Cervical Cancer | 0.009 | [5] |
| Nocodazole | HeLa | Cervical Cancer | 0.049 | [5] |
| Combretastatin A-4 (CA-4) | HeLa | Cervical Cancer | 0.0009 | [5] |
| Vinblastine | HeLa | Cervical Cancer | 0.0007 | [5] |
| Paclitaxel | A549 | Lung Cancer | 0.003 | [9] |
Experimental Protocols
Accurate and reproducible data are paramount in research. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds (e.g., IPP51) and control inhibitors (e.g., colchicine, paclitaxel)
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
96-well microplates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compounds and control inhibitors in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compounds, control inhibitors, or vehicle (DMSO) to the respective wells.
-
Add GTP to all wells to a final concentration of 1 mM to initiate polymerization.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, RT112)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle-treated control cells. The GI50/IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action: Signaling Pathways
Tubulin polymerization inhibitors like IPP51 exert their anticancer effects by disrupting the microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell is driven into apoptosis (programmed cell death).
References
- 1. IPP51, a chalcone acting as a microtubule inhibitor with in vivo antitumor activity against bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tubulin Polymerization-IN-51
Waste Identification and Segregation: The First Line of Defense
The initial and most critical step is to identify Tubulin polymerization-IN-51 as a hazardous chemical waste. As a small molecule inhibitor, it falls into the category of chemical waste that should not be disposed of in regular trash or down the drain.[2][3]
Proper segregation is paramount to prevent accidental chemical reactions and to facilitate correct disposal.[4][5] Follow these key principles:
-
Dedicated Waste Stream: Establish a separate and clearly labeled waste container for this compound and materials contaminated with it.
-
Avoid Mixing: Never mix this inhibitor with other types of chemical waste, such as solvents, acids, or bases, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[5]
-
Solid vs. Liquid: Use separate containers for solid waste (e.g., contaminated gloves, pipette tips, and empty vials) and liquid waste (e.g., unused stock solutions or experimental residues).
Container Management and Labeling for Safety and Compliance
The choice of container and proper labeling are crucial for safe storage and handling of chemical waste.
| Container Type | Recommended Use | Key Considerations |
| Plastic Carboys or Bottles | Liquid waste solutions containing this compound. | Must be chemically compatible with the solvent used to dissolve the inhibitor. Plastic is often preferred.[2] Ensure the container has a secure, leak-proof cap. |
| Puncture-Resistant Sharps Containers | Needles, syringes, or other sharps contaminated with the inhibitor. | Clearly label as "Chemically Contaminated Sharps".[6] |
| Labeled Bags or Bins | Solid waste such as contaminated personal protective equipment (PPE), tubes, and paper towels. | The bag or bin should be durable and clearly marked as chemical waste. |
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if applicable)
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
-
The primary hazard associated with the chemical (e.g., "Toxic")
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tubulin polymerization-IN-51
Essential Safety and Handling Guide for Tubulin Polymerization-IN-51
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for this compound, a potent tubulin polymerization inhibitor used in cancer research.[1] Given that this compound is biologically active and intended to interfere with cellular processes, it should be handled with the utmost care in a laboratory setting. The following procedures are based on best practices for managing potent research chemicals.
Pre-Handling and Preparation
Before working with this compound, it is crucial to have a comprehensive plan. This includes reviewing safety protocols, preparing the workspace, and ensuring all necessary personal protective equipment (PPE) is readily available.
Key Preparation Steps:
-
Obtain and Review the Safety Data Sheet (SDS): Always request and thoroughly review the specific SDS for this compound from the supplier. This document contains critical safety information.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2][3]
-
Assemble Materials: Have all necessary equipment, including micro-pipettes, vials, and waste containers, prepared and within reach to avoid unnecessary movement and potential spills.
-
Spill Kit: Ensure a spill kit appropriate for handling potent powder or solvent-based solutions is accessible.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves.[2] | Provides a barrier against direct skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and aerosols.[2][4] |
| Lab Coat | A disposable or dedicated lab coat with long sleeves and a secure front closure. | Protects skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary, especially when handling the powder form outside of a certified chemical fume hood.[6][7] | Prevents inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[5] |
Step-by-Step Handling Protocol
3.1. Weighing the Compound (Powder Form)
-
Work within a Fume Hood: All manipulations of the powdered compound must be performed inside a certified chemical fume hood to contain any airborne particles.[2][6]
-
Use Appropriate Tools: Use a micro-spatula and an analytical balance with a draft shield.
-
Minimize Dust: Handle the powder gently to avoid creating dust.
-
Decontaminate: After weighing, carefully decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
3.2. Preparing Solutions
-
Solvent Addition: Add the solvent to the vial containing the pre-weighed compound slowly and carefully to avoid splashing.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3.3. Cell Culture and In Vitro Assays
-
Aseptic Technique: When adding the compound to cell cultures, use sterile, filtered pipette tips.
-
Incubation: Incubate treated cells in a designated incubator.
-
Post-Treatment Handling: All subsequent handling of treated cells, media, and labware should be considered potentially hazardous.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, pipette tips, vials, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, sealed, and chemically resistant hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and other sharps used in handling the compound should be disposed of in a designated sharps container. |
All waste must be disposed of through the institution's hazardous waste management program.
Visual Guides
Experimental Workflow for Handling Potent Compounds
Caption: A step-by-step workflow for the safe handling of potent compounds like this compound.
Logical Relationship of Safety Controls
Caption: The hierarchy of controls for mitigating risks, with PPE as the final protective barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. gerpac.eu [gerpac.eu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
